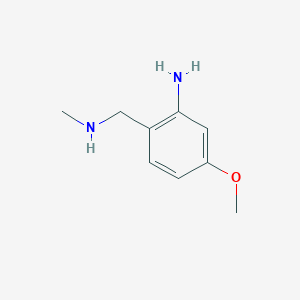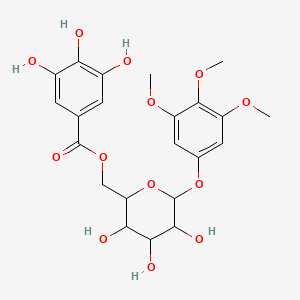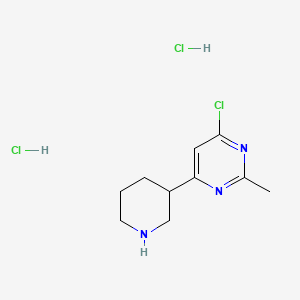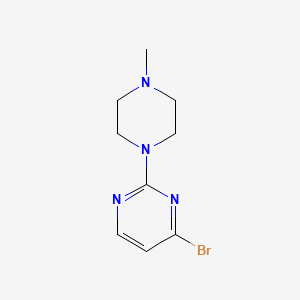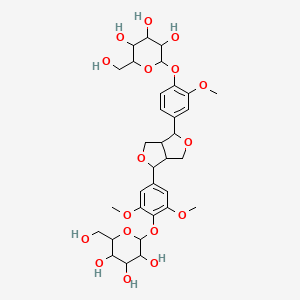
(+)-Mediresinol Di-O-beta-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-Mediresinol Di-O-beta-D-glucopyranoside is a lignan glucoside compound known for its strong inhibitory activity on 3’, 5’-cyclic monophosphate (cyclic AMP) phosphodiesterase . This compound is derived from plants, particularly from the Eucommiaceae family, and has been studied for its potential biological and pharmacological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Mediresinol Di-O-beta-D-glucopyranoside involves several steps, starting from the extraction of the lignan precursor from plant sources. The precursor undergoes glycosylation reactions to attach the beta-D-glucopyranoside moieties. Specific reaction conditions, such as the use of methanesulfonic acid under reflux in methanol, are employed to achieve the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from plant materials followed by chemical synthesis to ensure purity and yield. The process is optimized to maintain the bioactivity of the compound while ensuring cost-effectiveness and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
(+)-Mediresinol Di-O-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can modify the lignan structure, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the functional groups on the lignan backbone.
Substitution: Substitution reactions, particularly glycosylation, are crucial for attaching the beta-D-glucopyranoside moieties.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonic acid, methanol, and various glycosyl donors. Reaction conditions often involve refluxing and controlled temperatures to ensure the desired product formation .
Major Products Formed
The major product formed from these reactions is this compound itself, with potential by-products depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(+)-Mediresinol Di-O-beta-D-glucopyranoside has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying lignan glucosides and their chemical properties.
Industry: Utilized in the development of cosmeceuticals and nutraceuticals due to its bioactive properties.
Mécanisme D'action
The mechanism of action of (+)-Mediresinol Di-O-beta-D-glucopyranoside involves the inhibition of 3’, 5’-cyclic monophosphate (cyclic AMP) phosphodiesterase. This inhibition leads to increased levels of cyclic AMP within cells, which can modulate various signaling pathways and biological processes . The molecular targets include enzymes involved in cyclic AMP metabolism, and the pathways affected are related to cellular signaling and regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Genistin: An isoflavonoid glycoside with similar inhibitory effects on cyclic AMP phosphodiesterase.
Quercetin 3-O-beta-D-glucopyranoside: A flavonoid glucoside with antioxidant and anti-inflammatory properties.
Luteolin-4’-O-beta-D-glucopyranoside: Another flavonoid glucoside known for its anti-inflammatory and antioxidant activities.
Uniqueness
(+)-Mediresinol Di-O-beta-D-glucopyranoside is unique due to its specific lignan structure and strong inhibitory activity on cyclic AMP phosphodiesterase. This sets it apart from other similar compounds, which may have different structural features and varying degrees of bioactivity .
Propriétés
IUPAC Name |
2-[4-[6-[3,5-dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H44O17/c1-42-18-6-13(4-5-17(18)47-32-27(40)25(38)23(36)21(9-34)48-32)29-15-11-46-30(16(15)12-45-29)14-7-19(43-2)31(20(8-14)44-3)50-33-28(41)26(39)24(37)22(10-35)49-33/h4-8,15-16,21-30,32-41H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WENLQSBQPMFCOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C4COC(C4CO3)C5=CC(=C(C=C5)OC6C(C(C(C(O6)CO)O)O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H44O17 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
712.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![L-Isoleucinamide, N-(6-amino-1-oxohexyl)-L-phenylalanylglycyl-4-amino-5-cyclohexyl-2,4,5-trideoxy-L-threo-pentonoyl-N-[(3-amino-5,6-dimethylpyrazinyl)methyl]-(9CI)](/img/structure/B15126962.png)
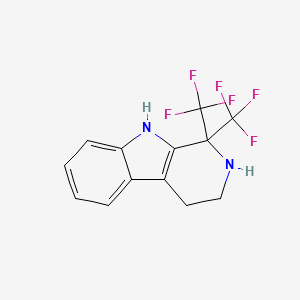
![(2S)-2-[[(2S)-2-[[(2S)-2-(3-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B15126973.png)
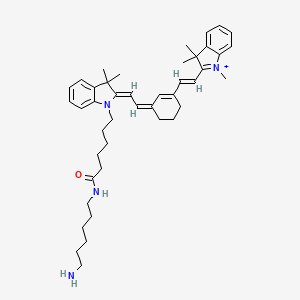
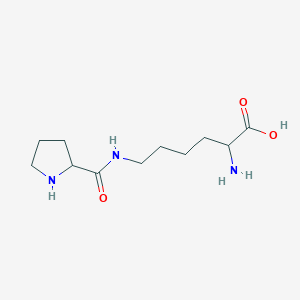
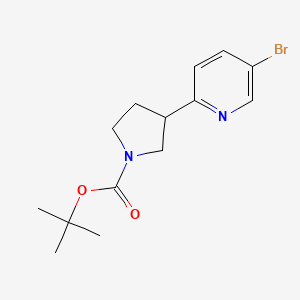
![N-[1-[[3-amino-6-(2-methoxyethoxymethoxy)-2,3-dihydro-1-benzofuran-2-yl]methyl-[(4-bromophenyl)methyl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide](/img/structure/B15127006.png)
![Dichloro[(4R,5R)-(-)-4,5-bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane][(R)-(+)-2-(alpha-methylmethanamine)-1H-benzimidazole]ruthenium(II)](/img/structure/B15127016.png)

![(2,5-Dioxopyrrolidin-1-yl) 1-[5-methoxy-2-nitro-4-[4-oxo-4-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]butoxy]phenyl]ethyl carbonate](/img/structure/B15127029.png)
